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molecular formula C9H11NO3S B8479126 (4-aminophenyl) cyclopropanesulfonate

(4-aminophenyl) cyclopropanesulfonate

Cat. No. B8479126
M. Wt: 213.26 g/mol
InChI Key: BCSIYPAEIYSRSF-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

This material was prepared from cyclopropanesulfonic acid 4-nitro-phenyl ester (J. F. King et al; Phosphorus, Sulfur and Silicon and the Related Elements; 1-4; 1993; p 445) (1.096 g) by hydrogenation over 10% Pd/C as catalyst, in ethanol/AcOEt as solvent (10 ml/15 ml) for 16 h, and at atmospheric pressure and RT. Yellow oil (0.55 g). MS (m/e): 214.2 [MH+].
Name
cyclopropanesulfonic acid 4-nitro-phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
oil
Quantity
0.55 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
ethanol AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][S:11]([CH:14]2[CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[P].[S]>[Pd].C(O)C.CCOC(C)=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([O:10][S:11]([CH:14]2[CH2:16][CH2:15]2)(=[O:13])=[O:12])=[CH:6][CH:5]=1 |f:4.5,^3:17|

Inputs

Step One
Name
cyclopropanesulfonic acid 4-nitro-phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OS(=O)(=O)C1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
oil
Quantity
0.55 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
ethanol AcOEt
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at atmospheric pressure and RT

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)OS(=O)(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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